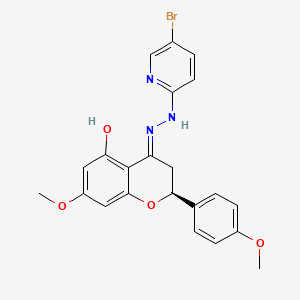
A2A receptor antagonist 2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
A2A receptor antagonist 2 is a compound that specifically targets the adenosine A2A receptor, a subtype of the adenosine receptor family. These receptors are part of the G protein-coupled receptor family and play crucial roles in various physiological processes, including sleep regulation, angiogenesis, and modulation of the immune system . A2A receptor antagonists have gained significant attention due to their potential therapeutic applications in treating neurodegenerative disorders, cancer, and other pathophysiological conditions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of A2A receptor antagonist 2 typically involves the construction of a heterocyclic core, followed by the introduction of various substituents to enhance its binding affinity and selectivity. One common synthetic route includes the following steps:
Formation of the Heterocyclic Core: The initial step involves the formation of a heterocyclic core, such as a quinazoline or xanthine derivative, through cyclization reactions.
Substitution Reactions: Various substituents are introduced at specific positions on the heterocyclic core using substitution reactions. Common reagents include halogenating agents, alkylating agents, and amines.
Purification and Characterization: The final product is purified using techniques such as column chromatography and characterized using spectroscopic methods like nuclear magnetic resonance and mass spectrometry.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic route while ensuring high yield and purity. This often requires optimization of reaction conditions, such as temperature, pressure, and solvent choice. Continuous flow chemistry and automated synthesis platforms are commonly employed to enhance efficiency and reproducibility .
化学反应分析
Types of Reactions
A2A receptor antagonist 2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific substituents and reaction conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s pharmacological properties .
科学研究应用
A2A receptor antagonist 2 has a wide range of scientific research applications:
作用机制
A2A receptor antagonist 2 exerts its effects by binding to the adenosine A2A receptor and blocking the action of adenosine, the endogenous ligand. This inhibition prevents the activation of downstream signaling pathways, which include the cyclic adenosine monophosphate (cAMP) pathway. By blocking the receptor, the compound can modulate various physiological processes, such as reducing neuroinflammation and enhancing motor function in neurodegenerative diseases .
相似化合物的比较
Similar Compounds
Theophylline: Another non-selective antagonist with bronchodilator properties, commonly used in treating respiratory diseases.
Istradefylline: A selective A2A receptor antagonist used as an adjunct therapy for Parkinson’s disease.
Uniqueness
A2A receptor antagonist 2 is unique due to its high selectivity and binding affinity for the adenosine A2A receptor. This selectivity reduces off-target effects and enhances its therapeutic potential, particularly in neurodegenerative and inflammatory diseases .
属性
分子式 |
C25H28FN7O3 |
|---|---|
分子量 |
493.5 g/mol |
IUPAC 名称 |
2-amino-8-[2-[(2S)-4-(2-fluoro-4-methoxyphenyl)-2-methylpiperazin-1-yl]ethyl]-4-(5-methylfuran-2-yl)pteridin-7-one |
InChI |
InChI=1S/C25H28FN7O3/c1-15-14-32(19-6-5-17(35-3)12-18(19)26)9-8-31(15)10-11-33-21(34)13-28-23-22(20-7-4-16(2)36-20)29-25(27)30-24(23)33/h4-7,12-13,15H,8-11,14H2,1-3H3,(H2,27,29,30)/t15-/m0/s1 |
InChI 键 |
QLDKSNSJQOSBLD-HNNXBMFYSA-N |
手性 SMILES |
C[C@H]1CN(CCN1CCN2C(=O)C=NC3=C(N=C(N=C32)N)C4=CC=C(O4)C)C5=C(C=C(C=C5)OC)F |
规范 SMILES |
CC1CN(CCN1CCN2C(=O)C=NC3=C(N=C(N=C32)N)C4=CC=C(O4)C)C5=C(C=C(C=C5)OC)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




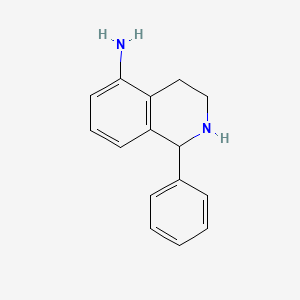

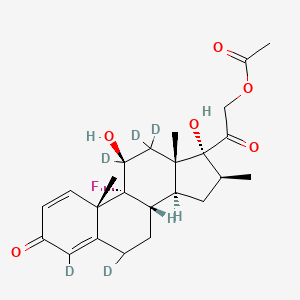
![(1S,2R,3S,5R,6R,7R,8S,9R)-2,8-dihydroxy-12-(2-hydroxypropan-2-yl)-7-methylspiro[4,10-dioxatetracyclo[7.2.1.02,7.03,5]dodecane-6,2'-oxirane]-11-one](/img/structure/B12406772.png)
![(2S)-8-[5-[(2S)-5,7-dihydroxy-4-oxo-2,3-dihydrochromen-2-yl]-2-hydroxyphenyl]-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one](/img/structure/B12406782.png)

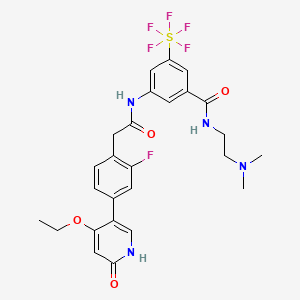


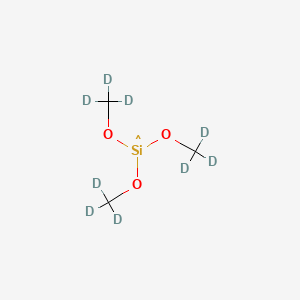
![2-amino-9-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-methyl-1H-purin-6-one](/img/structure/B12406799.png)
